短枝镰孢菌素 B

科学研究应用

短链伴侣素 B 在科学研究中具有多种应用:

作用机制

短链伴侣素 B 通过调节植物生物钟核心成分的转录来发挥其作用 。这会导致植物生长和发育的调节。 分子靶标包括参与生物钟调节的各种基因 .

类似化合物:

短链伴侣素 A: 另一种具有类似植物生长调节特性的二酮哌嗪代谢物.

果实素 B: 一种具有可比生物活性的二酮哌嗪生物碱.

异构短链伴侣素 B: 一种具有结构相似性和类似生物功能的类似物.

独特性: 短链伴侣素 B 由于其对恶性疟原虫的特异性活性及其对植物生物钟的显著影响而独一无二 。 它不具有抗真菌和抗菌活性,这也使其与其他二酮哌嗪代谢物区别开来 .

生化分析

Biochemical Properties

Brevicompanine B interacts with various enzymes and proteins in biochemical reactions. It is known for its antiplasmodial activity, indicating that it interacts with enzymes and proteins essential for the survival of Plasmodium falciparum .

Cellular Effects

Brevicompanine B has significant effects on various types of cells and cellular processes. It influences cell function by acting against the malaria parasite, Plasmodium falciparum

Molecular Mechanism

It is known to exert its effects at the molecular level, particularly against Plasmodium falciparum

Metabolic Pathways

It is known to interact with enzymes or cofactors in the malaria parasite, Plasmodium falciparum

准备方法

合成路线和反应条件: 短链伴侣素 B 可以通过青霉菌(Penicillium brevicompactum)的发酵来合成。将真菌在 28°C 的马铃薯葡萄糖琼脂上培养 6 天,以制备种子培养物。 然后将这些培养物接种到含有稻米和蒸馏水的灭菌三角瓶中 。 发酵过程包括使用乙酸乙酯提取化合物,然后通过色谱技术进行纯化 .

工业生产方法: 短链伴侣素 B 的工业生产遵循类似的发酵过程,但规模更大。 发酵液用溶剂提取,并使用先进的色谱方法进行纯化,以确保高纯度和产量 .

化学反应分析

反应类型: 短链伴侣素 B 会经历各种化学反应,包括氧化和还原。 由于其二酮哌嗪结构,它也参与取代反应 .

常见试剂和条件:

氧化: 可以使用过氧化氢和高锰酸钾等常见的氧化剂。

还原: 使用硼氢化钠等还原剂。

取代: 亲核取代反应可以使用卤代烷等试剂进行.

主要产物: 从这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化会导致羟基化衍生物的形成,而还原可以产生还原的二酮哌嗪类似物 .

相似化合物的比较

Brevicompanine A: Another diketopiperazine metabolite with similar plant growth regulatory properties.

Fructigenine B: A diketopiperazine alkaloid with comparable biological activities.

Allo-brevicompanine B: An analog with structural similarities and similar biological functions.

Uniqueness: Brevicompanine B is unique due to its specific activity against Plasmodium falciparum and its pronounced effect on plant circadian rhythms . Its lack of antifungal and antibacterial activity also sets it apart from other diketopiperazine metabolites .

属性

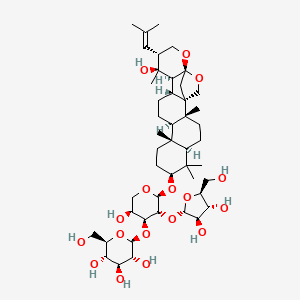

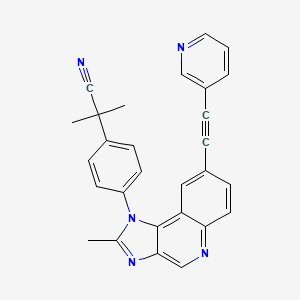

IUPAC Name |

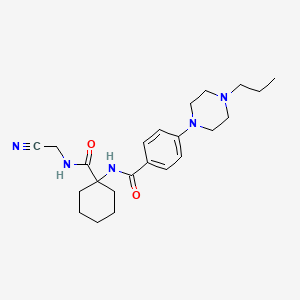

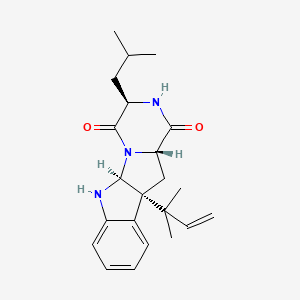

(1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-6-21(4,5)22-12-17-18(26)23-16(11-13(2)3)19(27)25(17)20(22)24-15-10-8-7-9-14(15)22/h6-10,13,16-17,20,24H,1,11-12H2,2-5H3,(H,23,26)/t16-,17+,20+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXPBJUEOMQIJN-HBCLNWRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Brevicompanine B?

A1: Brevicompanine B, along with its analog allo-brevicompanine B, has demonstrated antiplasmodial activity. [, ] This suggests potential applications in the development of antimalarial therapies. Additionally, brevicompanine B analogs (specifically compounds 4 and 7 from the same family) exhibited inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells. [] This finding points towards potential anti-inflammatory properties.

Q2: What is known about the structure of Brevicompanine B?

A2: While the provided abstracts do not detail the specific molecular formula, weight, or spectroscopic data of Brevicompanine B, they highlight its classification as a diketopiperazine alkaloid. [] Diketopiperazines are a class of cyclic dipeptides known for their diverse biological activities. Further research into available databases or publications focusing specifically on Brevicompanine B would be needed for detailed structural information.

Q3: Where has Brevicompanine B been found in nature?

A3: Brevicompanine B has been isolated from two distinct fungal sources:

- Deep ocean sediment-derived Penicillium sp.: This discovery highlights the potential of exploring marine environments for novel bioactive compounds. []

- The fungus Aspergillus janus: This finding suggests a broader distribution of Brevicompanine B within the fungal kingdom. [, ]

Q4: Are there any synthetic routes to obtain Brevicompanine B?

A4: Although the provided abstracts do not mention specific synthesis strategies for Brevicompanine B, they do describe a novel Ir-catalyzed reverse prenylation reaction for 3-substituted indoles. [] This reaction was successfully employed in the total synthesis of (-)-brevicompanine B, showcasing a potential synthetic route to this compound and its analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。